molecular formula C18H15NO B14553087 2-(2-Phenylnaphthalen-1-yl)acetamide CAS No. 62018-25-1

2-(2-Phenylnaphthalen-1-yl)acetamide

Cat. No.: B14553087
CAS No.: 62018-25-1
M. Wt: 261.3 g/mol
InChI Key: XUNDJRUDWWSZLA-UHFFFAOYSA-N
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Description

2-(2-Phenylnaphthalen-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a naphthalene ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylnaphthalen-1-yl)acetamide typically involves the reaction of 2-phenylnaphthalene with acetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst such as hydrochloric acid, which promotes the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylnaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthalene derivatives, amine derivatives, and naphthoquinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Phenylnaphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Phenylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Naphthyl)acetamide
  • 2-(2-Phenyl)acetamide
  • 2-(2-Naphthyl)benzoic acid

Uniqueness

2-(2-Phenylnaphthalen-1-yl)acetamide is unique due to its specific structural arrangement, which combines the properties of both naphthalene and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

62018-25-1

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-(2-phenylnaphthalen-1-yl)acetamide

InChI

InChI=1S/C18H15NO/c19-18(20)12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-11H,12H2,(H2,19,20)

InChI Key

XUNDJRUDWWSZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)CC(=O)N

Origin of Product

United States

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